DG-041 Preserves Hemostasis While Inhibiting Platelet Aggregation: A Differentiating Safety Profile vs. Clopidogrel
A head-to-head in vivo comparison demonstrates that DG-041 inhibits platelet aggregation without prolonging bleeding time, in stark contrast to the standard P2Y12 antagonist clopidogrel. In rats, DG-041 did not affect bleeding time, whereas the minimally effective antiplatelet dose of clopidogrel caused a significant prolongation of bleeding [1]. This safety advantage was confirmed in human volunteers: DG-041 (200 mg BID) alone did not increase bleeding time and did not further prolong the bleeding time observed with clopidogrel or clopidogrel plus aspirin [2].
| Evidence Dimension | Bleeding Time |
|---|---|
| Target Compound Data | No increase in bleeding time in rats and humans |
| Comparator Or Baseline | Clopidogrel: Significant increase in bleeding time |
| Quantified Difference | Qualitative difference: DG-041 does not impair hemostasis, while clopidogrel does. |
| Conditions | In vivo rat model (Singh et al., 2009); Ex vivo human volunteer study (Phase I/IIa clinical trial, 200 mg BID DG-041) |
Why This Matters
For procurement decisions in cardiovascular research, this is the primary differentiator: DG-041 offers a way to dissect the EP3 pathway's contribution to thrombosis without the confounding variable of impaired hemostasis, which is unavoidable with P2Y12 inhibitors.
- [1] Singh J, Zeller W, Zhou N, Hategan G, Mishra RK, Polozov A, et al. Antagonists of the EP3 receptor for prostaglandin E2 are novel antiplatelet agents that do not prolong bleeding. ACS Chem Biol. 2009;4(2):115-126. View Source
- [2] Fox SC, May JA, Dovlatova N, Glenn JR, Johnson A, White AE, et al. Effects on platelet function of an EP3 receptor antagonist used alone and in combination with a P2Y12 antagonist both in-vitro and ex-vivo in human volunteers. Platelets. 2013;24(8):594-602. View Source
